2-(benzo[d]thiazol-2-ylthio)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide
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Overview
Description
The compound “2-(benzo[d]thiazol-2-ylthio)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide” is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit potent inhibition against M. tuberculosis .
Synthesis Analysis
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzothiazole derivatives include diazo-coupling, Knoevenagel condensation, Biginelli reaction, and others .Scientific Research Applications
Metabolic Stability Enhancement
Studies on benzothiazole and thiophene derivatives have explored their role in improving metabolic stability in pharmaceutical compounds. For example, modifications to the benzothiazole ring were investigated to reduce metabolic deacetylation, demonstrating the importance of structural changes in enhancing the stability of drug candidates (Stec et al., 2011).
Antimicrobial Activity
The antimicrobial activity of benzothiazole and thiophene derivatives has been a significant focus. Novel sulphonamide derivatives incorporating these rings have shown promising antimicrobial properties, suggesting that similar structural analogs could possess beneficial antimicrobial effects (Fahim & Ismael, 2019).
Insecticidal Applications
Compounds incorporating thiadiazole moieties have been assessed for their insecticidal efficacy against pests like the cotton leafworm, Spodoptera littoralis. This indicates the potential of thiophene and benzothiazole derivatives in developing new insecticidal agents (Fadda et al., 2017).
Anticancer Activity
The search for new anticancer agents has led to the exploration of benzothiazole derivatives, with some showing significant antitumor activity. This research avenue highlights the potential of structurally related compounds in cancer treatment (Yurttaş et al., 2015).
Enzyme Inhibition
Certain benzothiazole and thiophene derivatives have been explored for their inhibitory activity against enzymes like Src kinase, which plays a role in cancer progression. This suggests the potential application of related compounds in targeted therapies (Fallah-Tafti et al., 2011).
Mechanism of Action
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3OS3/c23-18(12-25-19-22-15-3-1-2-4-17(15)26-19)21-10-13-5-7-20-16(9-13)14-6-8-24-11-14/h1-9,11H,10,12H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISJAGDIJXVAMOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC(=O)NCC3=CC(=NC=C3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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